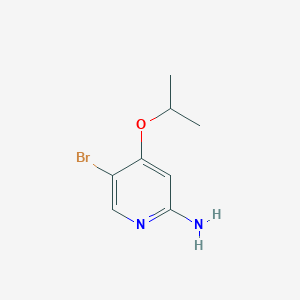
(S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride is a compound with significant importance in various scientific fields It is characterized by its unique structure, which includes an amino group, a pyrrolidine ring, and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and pyrrolidine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Shares a similar pyrrolidine structure but differs in the side chain composition.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Another compound with a pyrrolidine ring, used in different applications.
Uniqueness
(S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.
Eigenschaften
Molekularformel |
C10H15ClN2O4 |
|---|---|
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
(2S)-2-amino-6-(2,5-dioxopyrrol-1-yl)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O4.ClH/c11-7(10(15)16)3-1-2-6-12-8(13)4-5-9(12)14;/h4-5,7H,1-3,6,11H2,(H,15,16);1H/t7-;/m0./s1 |
InChI-Schlüssel |
LUJLLWRTQYTNKG-FJXQXJEOSA-N |
Isomerische SMILES |
C1=CC(=O)N(C1=O)CCCC[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCCCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


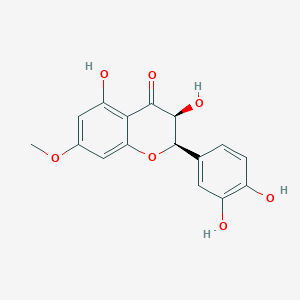
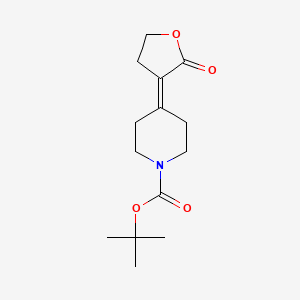


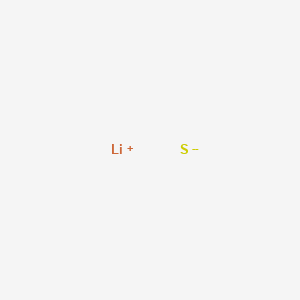

![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)
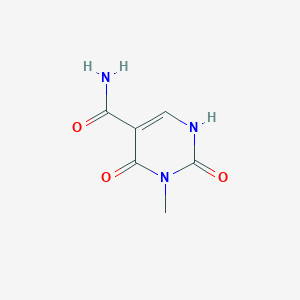

![2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)


